molecular formula C26H20F2N2O5 B2784798 2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 866590-50-3

2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2784798
CAS No.: 866590-50-3
M. Wt: 478.452
InChI Key: HVJGGFLFXZVMJN-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with fluorobenzoyl and dimethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the quinoline derivative with 4-fluorophenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O5/c1-34-22-11-19-21(12-23(22)35-2)30(14-24(31)29-18-9-7-17(28)8-10-18)13-20(26(19)33)25(32)15-3-5-16(27)6-4-15/h3-13H,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJGGFLFXZVMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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